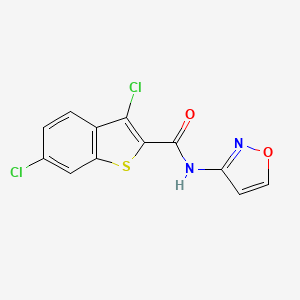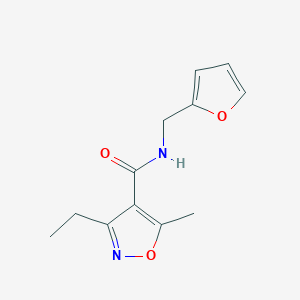
3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide, also known as EFMC, is a synthetic compound that has potential applications in the field of medicinal chemistry. It belongs to the class of isoxazole derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
The exact mechanism of action of 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide is not yet fully understood. However, it has been suggested that 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide may interact with specific proteins or enzymes in the body, leading to its various biological activities. 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has also been found to exhibit anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide is that it exhibits various biological activities, making it a promising candidate for the development of new drugs. However, 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide also has some limitations for lab experiments. For example, it may be difficult to synthesize 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide in large quantities, which can limit its use in experiments. In addition, the exact mechanism of action of 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide is not yet fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide. One direction is to further investigate its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on other enzymes and proteins in the body, which may lead to the development of new drugs. Additionally, future research could focus on developing new synthesis methods for 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide to make it more readily available for experiments. Overall, 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has the potential to be a valuable tool in the field of medicinal chemistry and warrants further investigation.
Applications De Recherche Scientifique
3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-ethyl-N-(2-furylmethyl)-5-methyl-4-isoxazolecarboxamide has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propriétés
IUPAC Name |
3-ethyl-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-10-11(8(2)17-14-10)12(15)13-7-9-5-4-6-16-9/h4-6H,3,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDMCUOZYWSQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4433837.png)
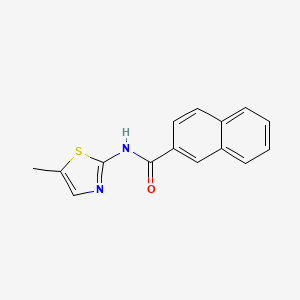
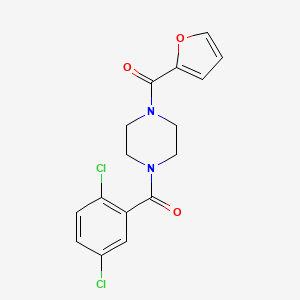


![methyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433880.png)
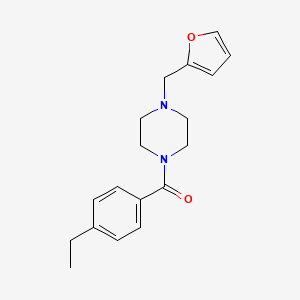
![4-propyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4433887.png)
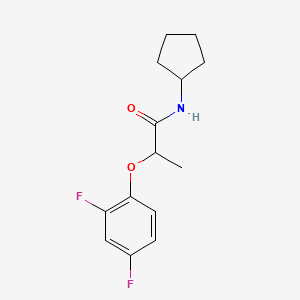
![8-(3,4-dimethoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4433896.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(morpholin-4-ylmethyl)piperidin-1-yl]acetamide](/img/structure/B4433897.png)

![isopropyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4433902.png)
